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Compound of Interest

Compound Name: 6-Bromo-5-methylquinoline

Cat. No.: B2558536 Get Quote

In the landscape of medicinal chemistry and materials science, the quinoline core is a

privileged heterocyclic scaffold, forming the backbone of numerous pharmaceuticals and

functional materials. The strategic placement of substituents on this bicyclic system allows for

the fine-tuning of electronic, steric, and lipophilic properties, which in turn dictates biological

activity and material performance. 6-Bromo-5-methylquinoline is a bespoke building block

designed for just such a purpose. The bromine atom at the 6-position serves as a versatile

synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions

(e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular

fragments. Concurrently, the methyl group at the 5-position acts as a steric and electronic

modulator, influencing the molecule's conformation and the reactivity of the quinoline ring

system.

This guide provides a comprehensive analysis of the core physicochemical properties of 6-
Bromo-5-methylquinoline, offering both established data and predictive insights. It is

designed to equip researchers, medicinal chemists, and drug development professionals with

the foundational knowledge and practical methodologies required to effectively utilize this

compound in their research endeavors.

Core Physicochemical Properties: A Quantitative
Overview
While extensive experimental data for 6-Bromo-5-methylquinoline is not yet prevalent in

peer-reviewed literature, a combination of supplier information and predictive modeling for
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close isomers provides a solid foundation for its characterization. The following table

summarizes its key physicochemical attributes.

Property Value / Description Source(s)

Molecular Formula C₁₀H₈BrN [1]

Molecular Weight 222.08 g/mol [1][2]

CAS Number 1256795-14-8 [1][2]

Appearance Solid [1]

Purity Typically ≥95-98% [1][2]

Boiling Point Predicted: 327.7 ± 22.0 °C [3]

Density Predicted: 1.488 ± 0.06 g/cm³ [3]

pKa (of conjugate acid) Predicted: 4.98 ± 0.21 [3]*

*Note: Predicted values are for the isomer 6-Bromo-5-methylisoquinoline and should be used

as an estimation for 6-Bromo-5-methylquinoline pending experimental verification.

Solubility Profile: Predicting and Determining Media
Compatibility
The solubility of a compound is a critical parameter that governs its utility in synthesis,

purification, formulation, and biological assays. Structurally, 6-Bromo-5-methylquinoline is a

largely nonpolar aromatic system with a weakly basic nitrogen atom, suggesting moderate

solubility in a range of organic solvents and limited solubility in aqueous media.

Causality Behind Solubility Behavior
The quinoline nucleus itself possesses a dipole moment, and the nitrogen atom can act as a

hydrogen bond acceptor. However, the large, hydrophobic surface area of the bicyclic system,

combined with the lipophilic bromine and methyl substituents, dominates its solubility

characteristics. Therefore, it is expected to be most soluble in non-polar to moderately polar

aprotic solvents that can engage in van der Waals interactions and accommodate the aromatic

system.
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Insights from a Structural Isomer: 6-Bromo-2-
methylquinoline
While quantitative data for the target molecule is scarce, a comprehensive study on the

solubility of its isomer, 6-Bromo-2-methylquinoline, provides an excellent predictive model for

its behavior.[4] The mole fraction solubility of this isomer was experimentally determined in ten

different solvents at 323.15 K (50 °C), revealing the following hierarchy:

Solvent
Mole Fraction Solubility
(x10⁻²)

Solvent Type

Toluene 3.318 Aromatic

Ethyl Acetate 2.991 Ester

Acetone 2.764 Ketone

Acetonitrile 2.528 Polar Aprotic

N,N-Dimethylformamide (DMF) 2.220 Polar Aprotic

n-Propanol 0.914 Polar Protic (Alcohol)

Isopropanol 0.812 Polar Protic (Alcohol)

Ethanol 0.390 Polar Protic (Alcohol)

Methanol 0.099 Polar Protic (Alcohol)

Water 0.0028 Aqueous

Data adapted from the Journal of Chemical & Engineering Data.[4]

This data strongly suggests that 6-Bromo-5-methylquinoline will exhibit high solubility in

aromatic and polar aprotic solvents like toluene, ethyl acetate, and acetone, and significantly

lower solubility in polar protic solvents, especially water.

Experimental Protocol: Quantitative Solubility
Determination via Isothermal Shake-Flask Method
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To ensure trustworthiness and reproducibility, the equilibrium solubility of 6-Bromo-5-
methylquinoline should be determined experimentally. The isothermal shake-flask method is

the gold standard for this purpose.

Objective: To determine the equilibrium solubility of 6-Bromo-5-methylquinoline in a given

solvent at a specified temperature (e.g., 25 °C).

Methodology:

Preparation: Add an excess amount of solid 6-Bromo-5-methylquinoline to a series of

sealed vials, each containing a known volume of the selected solvent (e.g., acetonitrile,

ethanol, phosphate-buffered saline). The presence of undissolved solid is crucial to ensure

saturation.

Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled

incubator set to 25 °C. Agitate the samples for a minimum of 24-48 hours to ensure

equilibrium is reached.

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for

at least 2 hours to permit the excess solid to settle.

Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial

using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for

organic solvents, PVDF for aqueous) to remove any remaining solid particles. This step is

critical to prevent inflation of the measured concentration.

Quantification: Dilute the filtered samples with a suitable mobile phase and quantify the

concentration of 6-Bromo-5-methylquinoline using a validated High-Performance Liquid

Chromatography (HPLC) method with UV detection. A calibration curve prepared from

standards of known concentration must be used for accurate quantification.

Preparation Equilibration Separation & Quantification

Add excess solid to solvent in vials
Agitate at constant temperature

(24-48 hours)

 Begin
Equilibration 

Settle excess solid

 Reach
Equilibrium 

Filter supernatant (0.22 µm) Quantify concentration via HPLC-UV
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Click to download full resolution via product page

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Spectroscopic and Chromatographic
Characterization
Unambiguous structural confirmation and purity assessment are cornerstones of chemical

research. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and chromatography provides a self-validating system for the identity and

quality of 6-Bromo-5-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methyl group. By analogy to related compounds like 6-methylquinoline[5],

the methyl protons (C5-CH₃) should appear as a singlet around δ 2.5 ppm. The aromatic

region (δ 7.0-9.0 ppm) will be complex due to the substituted quinoline system. The H2 and

H4 protons on the pyridine ring are expected to be the most downfield, while the H3, H7, and

H8 protons will resonate at higher fields.

¹³C NMR: The carbon NMR spectrum should display 10 distinct signals, corresponding to the

10 carbon atoms in the molecule. The methyl carbon is expected around δ 20-25 ppm. The

aromatic carbons will appear in the δ 120-150 ppm range, with the carbon attached to the

bromine (C6) showing a characteristic signal.

Mass Spectrometry (MS)
MS provides the molecular weight and information about the elemental composition. For 6-
Bromo-5-methylquinoline (C₁₀H₈BrN), the electron ionization (EI) mass spectrum is expected

to show a prominent molecular ion peak (M⁺·). A key feature will be the isotopic pattern

characteristic of a single bromine atom: two peaks of nearly equal intensity, one for the ⁷⁹Br

isotope (at m/z 221) and one for the ⁸¹Br isotope (at m/z 223).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b2558536?utm_src=pdf-body-img
https://www.benchchem.com/product/b2558536?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_91-62-3_1HNMR.htm
https://www.benchchem.com/product/b2558536?utm_src=pdf-body
https://www.benchchem.com/product/b2558536?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2558536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Purity and Identity Verification
by HPLC-MS
Objective: To confirm the identity and determine the purity of a 6-Bromo-5-methylquinoline
sample.

Methodology:

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g.,

acetonitrile) to a concentration of approximately 1 mg/mL.

HPLC Analysis:

System: A standard HPLC system with a UV detector and coupled to a mass

spectrometer.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS

compatibility). For example, start at 30% acetonitrile and ramp to 95% over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV detection at 254 nm.

Analysis: The purity is calculated as the area percentage of the main peak relative to the

total peak area in the chromatogram.

MS Analysis:

Ionization: Electrospray Ionization (ESI) in positive mode.

Detection: Scan for the protonated molecule [M+H]⁺, which should appear at m/z 222 and

224, confirming the molecular weight and bromine isotopic pattern.
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Purity & Identity Workflow

HPLC Separation

MS Detection

Data Analysis

Sample of
6-Bromo-5-methylquinoline
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(1 mg/mL)

Inject into HPLC-MS

C18 Reverse Phase
Gradient Elution

Electrospray Ionization (ESI+)UV Detection (254 nm)

Calculate Purity
(UV Peak Area %)

Scan for [M+H]⁺
(m/z 222/224)

Confirm MW & Isotope Pattern

Click to download full resolution via product page

Caption: Analytical Workflow for Purity and Identity Confirmation.
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Synthesis and Chemical Reactivity
Plausible Synthetic Route: The Skraup Synthesis
While specific literature on the synthesis of 6-Bromo-5-methylquinoline is not readily

available, a logical and field-proven approach is the Skraup synthesis. This classic method

constructs the quinoline ring from an aniline derivative.

Starting Material: The synthesis would logically commence with 4-bromo-3-methylaniline.

Reaction: This aniline is heated with glycerol, sulfuric acid (a dehydrating agent and

catalyst), and an oxidizing agent (such as arsenic pentoxide or the nitrobenzene

corresponding to the starting aniline).

Mechanism: The sulfuric acid dehydrates the glycerol to acrolein (an α,β-unsaturated

aldehyde). The aniline undergoes a Michael addition to the acrolein, followed by acid-

catalyzed cyclization and subsequent oxidation (dehydrogenation) to yield the aromatic 6-
Bromo-5-methylquinoline ring system.

Chemical Reactivity: A Hub for Derivatization
The reactivity of 6-Bromo-5-methylquinoline is dictated by the interplay of its functional

groups and the inherent nature of the quinoline ring.

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards

electrophilic attack compared to benzene due to the electron-withdrawing nature of the

nitrogen atom. However, substitution is possible under forcing conditions and is directed to

the carbocyclic (benzene) ring, preferentially at the C8 position, as the C5 and C6 positions

are already substituted.[6][7]

Nucleophilic Aromatic Substitution: The C-Br bond at the 6-position is not inherently activated

towards nucleophilic aromatic substitution (SNAr). For such a reaction to occur, an electron-

withdrawing group, typically a nitro group, would need to be installed ortho or para to the

bromine. A well-documented example is the nitration of 6-bromoquinoline to 6-bromo-5-

nitroquinoline, which dramatically activates the adjacent C-Br bond for displacement by

nucleophiles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b2558536?utm_src=pdf-body
https://www.benchchem.com/product/b2558536?utm_src=pdf-body
https://www.benchchem.com/product/b2558536?utm_src=pdf-body
https://www.benchchem.com/product/b2558536?utm_src=pdf-body
https://www.quimicaorganica.org/en/quinoline-and-isoquinoline/1803-electrophilic-substitution-reaction-in-quinoline-and-isoquinoline.html
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2558536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Palladium-Catalyzed Cross-Coupling: The C6-Br bond is the primary site for synthetic

diversification. It is an ideal substrate for a multitude of powerful C-C and C-N bond-forming

reactions, including:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form aminoquinolines.

These reactions provide a robust platform for generating libraries of novel quinoline derivatives

for drug discovery and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 6-Bromo-5-methylquinoline | CymitQuimica [cymitquimica.com]

2. chemuniverse.com [chemuniverse.com]

3. 6-Bromo-5-methylisoquinoline CAS#: 2941123-57-3 [chemicalbook.com]

4. pubs.acs.org [pubs.acs.org]

5. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline
[pharmaguideline.com]

To cite this document: BenchChem. [Introduction: The Strategic Value of the 6-Bromo-5-
methylquinoline Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2558536#physicochemical-properties-of-6-bromo-5-
methylquinoline]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b2558536?utm_src=pdf-custom-synthesis
https://cymitquimica.com/products/10-F521448/6-bromo-5-methylquinoline/
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=88026
https://www.chemicalbook.com/ProductChemicalPropertiesCB213761710_EN.htm
https://pubs.acs.org/doi/abs/10.1021/acs.jced.3c00050
https://m.chemicalbook.com/SpectrumEN_91-62-3_1HNMR.htm
https://www.quimicaorganica.org/en/quinoline-and-isoquinoline/1803-electrophilic-substitution-reaction-in-quinoline-and-isoquinoline.html
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-.html
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-.html
https://www.benchchem.com/product/b2558536#physicochemical-properties-of-6-bromo-5-methylquinoline
https://www.benchchem.com/product/b2558536#physicochemical-properties-of-6-bromo-5-methylquinoline
https://www.benchchem.com/product/b2558536#physicochemical-properties-of-6-bromo-5-methylquinoline
https://www.benchchem.com/product/b2558536#physicochemical-properties-of-6-bromo-5-methylquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2558536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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